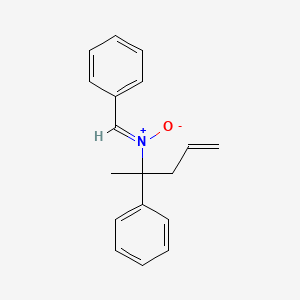![molecular formula C20H17N3O5 B3856567 2-(4-methylphenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3856567.png)
2-(4-methylphenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide
Overview
Description
The compound “2-(4-methylphenoxy)-N’-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide” is an organic compound containing several functional groups. These include a methylphenoxy group, a nitrophenyl group, a furyl group, and an acetohydrazide group. Each of these groups could potentially contribute to the compound’s overall properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be complex. It would likely exhibit a combination of properties from its various functional groups. For example, the nitrophenyl group could contribute to electron-withdrawing characteristics, while the methylphenoxy group could contribute to electron-donating characteristics .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For instance, the nitro group is often involved in redox reactions, while the acetohydrazide group could potentially undergo condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all play a role .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-methylphenoxy)-N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-14-2-8-17(9-3-14)27-13-20(24)22-21-12-18-10-11-19(28-18)15-4-6-16(7-5-15)23(25)26/h2-12H,13H2,1H3,(H,22,24)/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVLYLMPAHEHJT-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



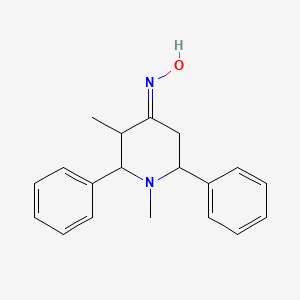
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-nitrobenzohydrazide](/img/structure/B3856487.png)
![N-[4-(3-methylpyrazin-2-yl)phenyl]methanesulfonamide](/img/structure/B3856492.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B3856509.png)
![3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3856516.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3856521.png)
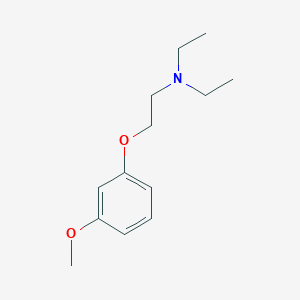
![4-[2-(2-methylcyclohexylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856529.png)
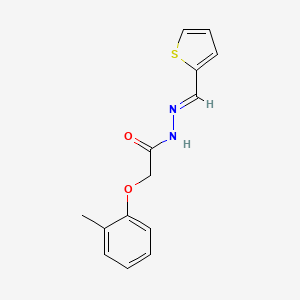
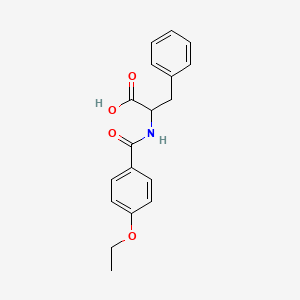
![1-[2-(2,6-diisopropylphenoxy)ethyl]piperidine](/img/structure/B3856558.png)
